

Spectroscopic Profile of 3,5-diiodobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Diiodobenzoic acid

Cat. No.: B097167

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-diiodobenzoic acid**, a significant compound in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectral data alongside detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These protocols are designed to guide researchers in the empirical analysis of this compound and similar aromatic carboxylic acids.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectral information for **3,5-diiodobenzoic acid**. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds.

Table 1: Predicted ^1H NMR Data (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.5	Singlet, broad	1H	-COOH
~8.3	Doublet	2H	H-2, H-6
~8.1	Triplet	1H	H-4

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.

Table 2: Predicted ^{13}C NMR Data (100 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~166	C=O
~150	C-4
~140	C-2, C-6
~133	C-1
~95	C-3, C-5

Table 3: Predicted Key IR Absorptions (Solid, KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~1700	Strong	C=O stretch
~1600, ~1470	Medium-Strong	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch
~920	Broad, Medium	O-H bend (out-of-plane)
~850	Strong	C-H bend (out-of-plane)
Below 700	Medium-Strong	C-I stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Proposed Fragment
374	$[M]^+$ (Molecular Ion)
357	$[M - OH]^+$
329	$[M - COOH]^+$
247	$[M - I]^+$
202	$[C_6H_3]^+$
127	$[I]^+$
75	$[C_6H_3]^+$

Note: The isotopic pattern of iodine (^{127}I is 100% abundant) will simplify the interpretation of the mass spectrum.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **3,5-diiodobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring 1H and ^{13}C NMR spectra of solid aromatic carboxylic acids.[\[1\]](#)[\[2\]](#)

Sample Preparation:

- Weigh 5-10 mg of **3,5-diiodobenzoic acid** for 1H NMR or 20-50 mg for ^{13}C NMR and place it in a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , as the compound may have limited solubility in $CDCl_3$).
- Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

Instrument Parameters (1H NMR):

- Spectrometer: 400 MHz
- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-4 seconds
- Spectral Width: 0-16 ppm

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz
- Pulse Program: Proton-decoupled
- Number of Scans: 1024-4096 (or more, depending on concentration)
- Relaxation Delay: 2-5 seconds
- Acquisition Time: 1-2 seconds
- Spectral Width: 0-220 ppm

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase the spectra and perform baseline correction.
- Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the preparation of a solid sample as a KBr pellet for FT-IR analysis.[\[3\]](#)
[\[4\]](#)[\[5\]](#)

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **3,5-diiodobenzoic acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet-pressing die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters:

- Spectrometer: FT-IR spectrometer
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be run and subtracted from the sample spectrum.

Mass Spectrometry (MS)

This protocol provides a general procedure for the analysis of a benzoic acid derivative using Electrospray Ionization (ESI) Mass Spectrometry, which is suitable for this type of compound.

[\[1\]](#)[\[6\]](#)

Sample Preparation:

- Prepare a stock solution of **3,5-diiodobenzoic acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the same solvent or a solvent mixture compatible with the mobile phase.

Instrument Parameters (LC-MS with ESI):

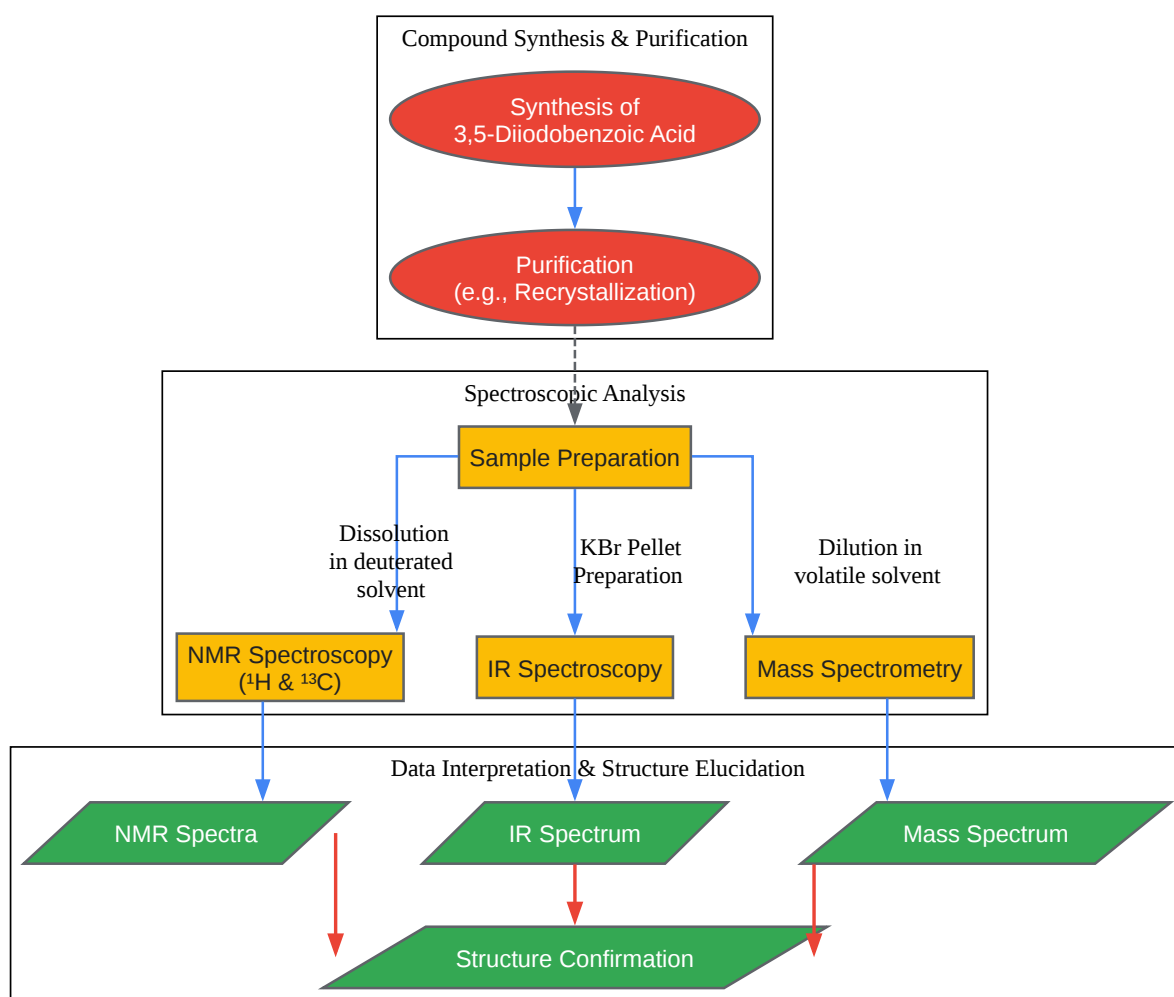
- Ionization Mode: Negative ion mode ($[M-H]^-$) is often preferred for carboxylic acids, though positive ion mode ($[M+H]^+$) can also be used.
- Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
- Capillary Voltage: 3-4 kV
- Nebulizing Gas (N_2) Flow: 8-12 L/min
- Drying Gas Temperature: 300-350 °C

Data Analysis:

- Identify the molecular ion peak ($[M-H]^-$) to confirm the molecular weight.
- Analyze the fragmentation pattern to gain structural information. For more detailed fragmentation, tandem MS (MS/MS) can be performed.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **3,5-diiodobenzoic acid**.



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Caption: Workflow for Spectroscopic Analysis of **3,5-Diiodobenzoic Acid**.

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